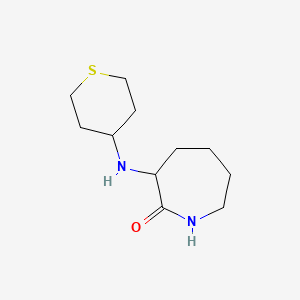![molecular formula C10H10ClN5O B7557410 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557410.png)
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
科学的研究の応用
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been used to study the role of KOR in various physiological processes, including anxiety, depression, and drug addiction.
In immunology, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to modulate the activity of immune cells, including T cells and macrophages. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been used to study the role of KOR in the regulation of inflammation and immune responses. In cancer research, 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells.
作用機序
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. KOR activation has been shown to produce analgesia, dysphoria, and sedation, and is involved in the regulation of stress, anxiety, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide binds to the KOR and prevents the activation of downstream signaling pathways, leading to the inhibition of KOR-mediated effects.
Biochemical and Physiological Effects:
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to produce several biochemical and physiological effects, including the inhibition of pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has been shown to produce potent analgesic effects in animal models of pain, including thermal and mechanical nociception. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has also been shown to produce anxiolytic effects in animal models of anxiety and depression.
実験室実験の利点と制限
The advantages of using 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide in lab experiments include its high potency and selectivity for the KOR, which allows for the precise modulation of KOR-mediated effects. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide is also readily available and can be synthesized in high yield and purity. The limitations of using 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide in lab experiments include its potential off-target effects and the need for careful dosing and administration to avoid unwanted effects.
将来の方向性
Several future directions for 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide research include the development of more potent and selective KOR antagonists, the study of the role of KOR in various physiological and pathological processes, and the development of 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide-based therapies for pain, stress, and addiction. 2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide has the potential to be used as a tool for the study of KOR-mediated effects in various fields, including neuroscience, immunology, and cancer research.
合成法
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide can be synthesized using several methods, including the reaction of 3-methyl-4-aminophenyl tetrazole with chloroacetyl chloride in the presence of triethylamine. The product obtained is purified using column chromatography, and the final compound is obtained in high yield and purity. Other methods of synthesis include the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with chloroacetyl chloride in the presence of triethylamine and the reaction of 3-methyl-4-(tetrazol-1-yl)aniline with chloroacetic acid in the presence of thionyl chloride.
特性
IUPAC Name |
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-7-4-8(13-10(17)5-11)2-3-9(7)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHFTSDADJEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-methyl-4-(tetrazol-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)


![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557402.png)
![N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide](/img/structure/B7557411.png)
![2-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide](/img/structure/B7557421.png)
![4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid](/img/structure/B7557428.png)
